ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate
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Overview
Description
Ethyl groups are common in organic chemistry and are derived from ethane. They are alkyl substituents with the formula -CH2CH3 . Pyrrolidines, which might be part of your compound, are fundamental structures in many pharmaceuticals and natural products.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases. Key features include:
- Pseudorotation : The non-planarity of the ring (pseudorotation) enhances three-dimensional coverage .
Anti-Inflammatory and Analgesic Agents
Researchers have explored pyrrolidine derivatives for their anti-inflammatory and analgesic properties. For instance, (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising activity .
Electron-Withdrawing Components in Push-Pull Structures
Pyrrolidine derivatives, including ethyl 1-methyl-2,4-dioxo-pyrrolidine-3-carboxylate, can serve as electron-withdrawing components in intramolecular charge transfer (ICT) systems. Their π-deficient aromatic nature contributes to luminescent characteristics .
Building Blocks for Drug Synthesis
Ethyl 1-methyl-2,4-dioxo-pyrrolidine-3-carboxylate can be used as a building block for synthesizing biologically active analogues. Efficient methods have been developed for its synthesis from acetylene dicarboxylate, aniline, and various aromatic aldehydes .
Scaffold for Novel Biologically Active Compounds
The pyrrolidine ring, including its derivatives like ethyl 1-methyl-2,4-dioxo-pyrrolidine-3-carboxylate, serves as a scaffold for bioactive molecules. Researchers have reported compounds with target selectivity, emphasizing the influence of steric factors on biological activity and structure-activity relationships .
Enhancing Immune Response
In animal studies, feeding pyrrolidine derivatives during immune or disease outbreaks has been associated with improved immune function and disease resistance .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound’s structure, particularly the pyrrolidine ring, may play a crucial role in its interaction with biological targets .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ethyl 1-methyl-2,4-dioxo-pyrrolidine-3-carboxylate is currently lacking in the literature . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
properties
IUPAC Name |
ethyl 1-methyl-2,4-dioxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-13-8(12)6-5(10)4-9(2)7(6)11/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXLDAVOLUBWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CN(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate |
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